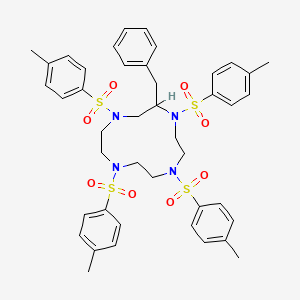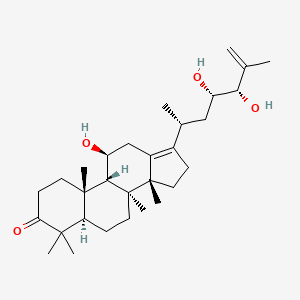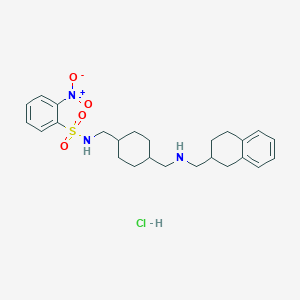
SODIUM ACETATE-1-13C-2-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isotopically labeled compounds like Sodium Acetate-1-13C-2-D3 involves specialized chemical reactions that incorporate isotopic atoms into the molecular structure. These processes are designed to ensure high isotopic purity and yield, enabling precise scientific studies. For instance, sodium (1-13C) acetate has been used as a marker for measuring gross production rate of acetate in the rumen of sheep, demonstrating its applicability in tracing metabolic pathways (Breves et al., 1987).
Molecular Structure Analysis
The molecular structure of Sodium Acetate-1-13C-2-D3, characterized by spectroscopic methods such as NMR, provides detailed insights into its geometry, electronic environment, and interactions with other molecules. For instance, studies on sodium cellulose sulfate have utilized 1H and 13C NMR spectroscopy to assign molecular peaks and understand substituent distribution, showcasing the power of isotopic labeling in structural elucidation (Kowsaka et al., 1991).
Chemical Reactions and Properties
Isotopically labeled sodium acetate participates in chemical reactions similarly to its non-labeled counterparts but with the added benefit of traceability. This feature allows researchers to follow the compound through reaction pathways, identifying intermediates and final products with precision. The incorporation of sodium [1-13C, 2-2H3]-acetate into various compounds, for example, helps decipher complex biosynthetic pathways (Wagschal et al., 1996).
Physical Properties Analysis
The physical properties of Sodium Acetate-1-13C-2-D3, including solubility, melting point, and crystalline structure, are crucial for its application in scientific research. X-ray diffraction and density functional theory have been applied to study the structure of aqueous sodium acetate solutions, providing insights into the hydration and interaction with water molecules (Wang et al., 2020).
Chemical Properties Analysis
The chemical properties of Sodium Acetate-1-13C-2-D3, including acidity, reactivity, and stability, underpin its utility in various research contexts. Understanding these properties enables the design of experiments and the interpretation of results with high precision. Studies on the microsolvation of sodium acetate in water have shed light on the interaction between the acetate ion and water molecules, illustrating the compound's behavior in solution (Zhang et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Neuroscience Research
In the realm of neuroscience, sodium acetate-1-13C-2-D3 has been utilized to probe astrocytic function both in vitro and in vivo. A significant study involved the use of 1H-[13C]-Nuclear Magnetic Resonance spectroscopy with intravenous infusion of [2-13C]acetate-Na+ in vivo. This study successfully measured the cerebral kinetics of acetate transport and utilization in anesthetized rats, offering insights into astrocytic and neuronal tricarboxylic acid cycle fluxes and their contributions to total oxidative metabolism (Patel et al., 2010).
2. Spectroscopic Studies
Spectroscopic investigations have extensively utilized sodium acetate-1-13C-2-D3. A study conducted Raman spectroscopic analysis on sodium acetate and sodium acetate-d3 solutions in water and heavy water. The research provided in-depth insights into the fundamental modes of CH3CO2−(aq) and acetate-d3, CD3CO2−(aq), along with the vibrational isotope effect of the CH3/CD3 group. This work was crucial in understanding the vibrational energy levels and interactions of acetate in solution state, significantly advancing spectroscopic methodologies and applications (Rudolph & Irmer, 2015).
3. Dynamic Nuclear Polarization (DNP) Research
The compound has been a focal point in DNP research. A notable study reported the influence of glassing solvent deuteration and Gd3+ doping on 13C DNP nuclear magnetic resonance (NMR) performed on [1-13C] sodium acetate at specific conditions. This research was crucial in optimizing DNP processes, especially at higher magnetic fields, thus enhancing the efficiency of 13C NMR studies (Kiswandhi et al., 2016).
4. Energy Storage Research
Sodium acetate-1-13C-2-D3 has found applications in the field of energy storage, particularly in phase change material research. It's been used to understand the properties and performance of sodium acetate trihydrate as a novel phase change material for thermal energy storage. The studies focus on addressing challenges such as undercooling of solidification and phase stratification, which are crucial for enhancing the efficiency and reliability of energy storage systems (Wang et al., 2019).
5. Quantum Dot Sensitized Solar Cells
The compound has been investigated for its role in enhancing the performance of quantum dot-sensitized solar cells. Research in this domain aims to understand the effects of sodium acetate on the deposition rate and distribution of quantum dots in mesoporous TiO2 films, which are critical for improving the efficiency of solar cells (Liu et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sodium Acetate-1-13C-2-D3 can be achieved by a simple reaction between Sodium Acetate and labeled isotopes of Acetic acid. The labeled isotopes can be synthesized separately and then combined with Sodium Acetate to produce the final compound.", "Starting Materials": [ "Sodium Acetate", "13C-labeled Acetic acid", "2-D3-labeled Acetic acid" ], "Reaction": [ "Mix Sodium Acetate with 13C-labeled Acetic acid", "Heat the mixture under reflux", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it in a vacuum desiccator", "Mix the dried solid with 2-D3-labeled Acetic acid", "Heat the mixture under reflux again", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it in a vacuum desiccator", "The final product is Sodium Acetate-1-13C-2-D3" ] } | |
CAS-Nummer |
102212-93-1 |
Produktname |
SODIUM ACETATE-1-13C-2-D3 |
Molekularformel |
C2D3NaO2 |
Molekulargewicht |
86.06 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



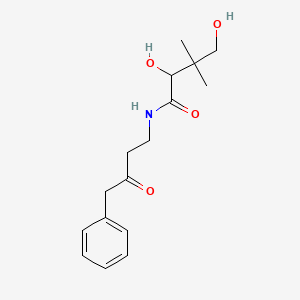
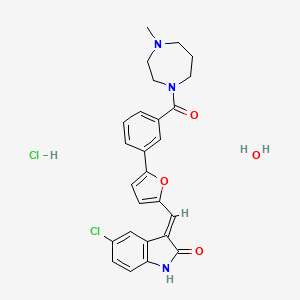
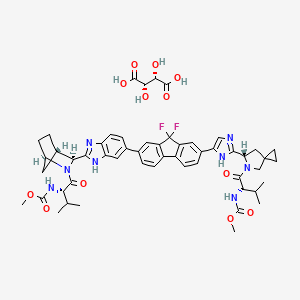

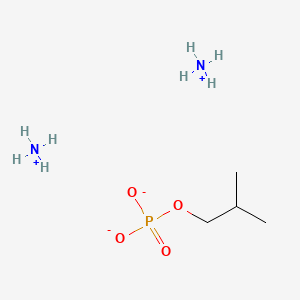
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)


